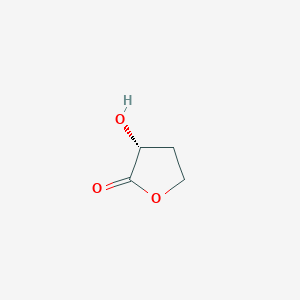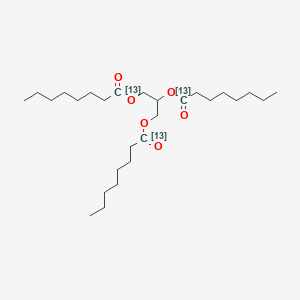
Trioctanoin-carboxyls-13C3
描述
Trioctanoin-carboxyls-13C3 is a carbon-13 labeled form of trioctanoin (or tricaprylin), which is a triglyceride. It plays important roles in research related to Alzheimer’s disease and epilepsy. As a plant metabolite, it is used as an anticonvulsant and is investigated for pharmaceutical and clinical research .
Synthesis Analysis
Trioctanoin-carboxyls-13C3 can be synthesized using a diastereoselective total synthetic strategy. This approach allows the introduction of three 13C labels in two steps by ortho-toluate anion chemistry, resulting in a mass difference of 3 Da. Additionally, a stable isotopically labeled form of dihydrocitrinone (the main urinary metabolite of citrinin) can be synthesized from labeled citrinin .Molecular Structure Analysis
Trioctanoin-carboxyls-13C3 has the linear formula: [CH3(CH2)613CO2CH2]2CHO213C(CH2)6CH3. It is a triglyceride composed of three octanoic acid (caprylic acid) moieties esterified to a glycerol backbone .Chemical Reactions Analysis
Trioctanoin-carboxyls-13C3 does not undergo specific chemical reactions unique to its labeled form. Its behavior is similar to that of natural trioctanoin, participating in lipid metabolism and serving as an energy source .科学研究应用
Utilization in Neonatal Nutrition
Trioctanoin-carboxyls-13C3, primarily as a part of medium-chain triglycerides (MCT), has been extensively studied in the context of neonatal nutrition. Research demonstrates that MCTs are beneficial in the enteral and parenteral nutrition of newborn infants due to their high energetic level. Notably, MCTs exhibit oxidation rates approximately twice as high as those of long-chain triglycerides (LCT), indicating their suitability for newborn infant nutrition. Furthermore, the oxidation of MCTs is influenced by the simultaneous carbohydrate supply, with a noted dependency on the carbohydrate intake (Knoblach et al., 1988; Paust et al., 1986; Paust et al., 1987) (Knoblach et al., 1988) (Paust et al., 1986) (Paust et al., 1987).
Fat Malabsorption and Digestive Health
Trioctanoin-carboxyls-13C3 has also been used to study fat malabsorption in children. Through the use of noninvasive 13C-labeled breath tests, it's possible to detect and differentiate the causes of fat malabsorption. The trioctanoin breath test has shown effectiveness in the detection of pancreatic insufficiency and the quantitative study of intraluminal lipolysis (Watkins et al., 1982; Murphy et al., 1990; McClean et al., 1993) (Watkins et al., 1982) (Murphy et al., 1990) (McClean et al., 1993).
Metabolic Studies in Adults
In adults, trioctanoin-carboxyls-13C3 has been utilized to compare the metabolism of MCTs and LCTs. The findings reveal that MCTs, including trioctanoin, have a higher and more rapid oxidation rate than LCTs after both oral and parenteral administration, underscoring their metabolic differences and potential utility in nutritional applications (Metges & Wolfram, 1991) (Metges & Wolfram, 1991).
Absorption and Metabolic Modeling
The absorption of trioctanoin has been studied in relation to the influence of luminal factors such as bile and pancreatic juice. These studies highlight the complexity of lipid metabolism and the importance of various physiological factors in the effective absorption and utilization of dietary fats like trioctanoin (Valdivieso & Schwabe, 1965; Rodriguez et al., 1986) (Valdivieso & Schwabe, 1965) (Rodriguez et al., 1986).
安全和危害
未来方向
属性
IUPAC Name |
2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UTXJEHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433305 | |
| Record name | Trioctanoin-carboxyls-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trioctanoin-carboxyls-13C3 | |
CAS RN |
65402-55-3 | |
| Record name | Tricaprylin, C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctanoin-carboxyls-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICAPRYLIN, C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



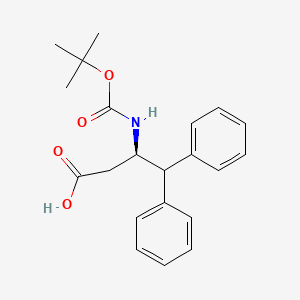
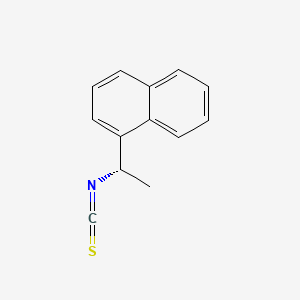
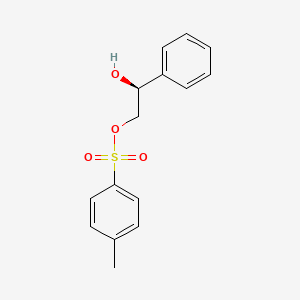
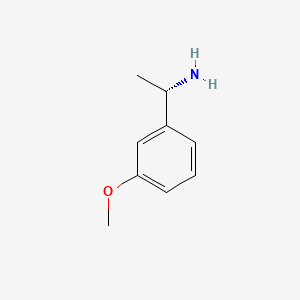
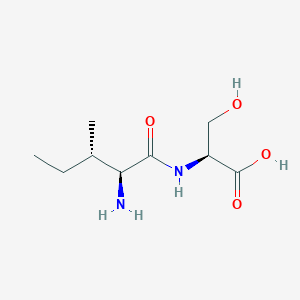
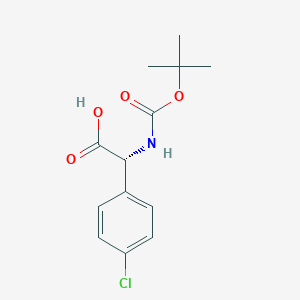
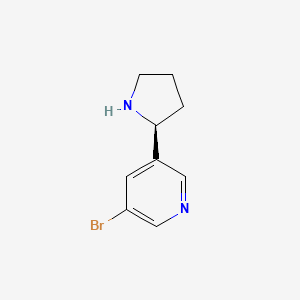
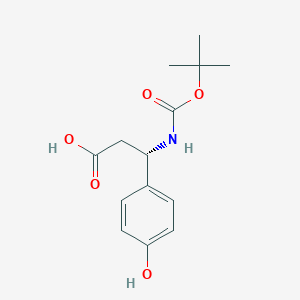
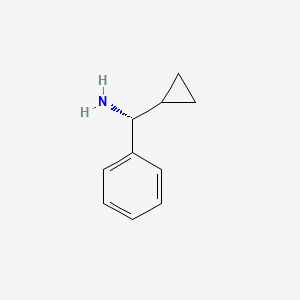
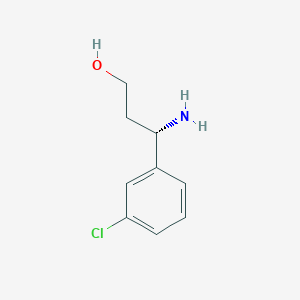
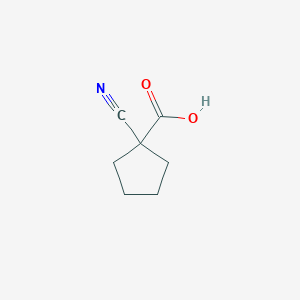
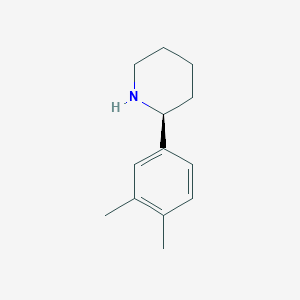
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
